2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic acid is an organic compound that features a furan ring fused to a pyrimidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with pyrimidine precursors in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce furan-3-ylmethyl derivatives.
Scientific Research Applications
2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Furan-3-carboxylic acid: Shares the furan ring and carboxylic acid group but lacks the pyrimidine ring.
5-Methylpyrimidine-4-carboxylic acid: Contains the pyrimidine ring and carboxylic acid group but lacks the furan ring.
Uniqueness: 2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic acid is unique due to the combination of the furan and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(furan-3-yl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-11-9(7-2-3-15-5-7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
XXDAQSWBXJUFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=COC=C2 |
Origin of Product |
United States |
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